Cyclopropanesulfonamide

Overview

Description

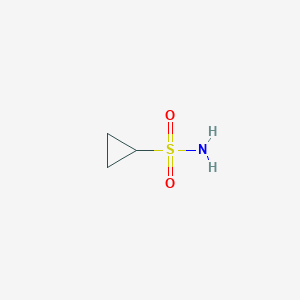

Cyclopropanesulfonamide is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 121.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Cyclopropanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme is critical for the synthesis of folate, an essential nutrient for bacteria .

Mode of Action

This compound acts by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid . It competes with PABA for binding to dihydrofolate synthetase, an intermediate of tetrahydrofolic acid (THF) synthesis . By doing so, it interferes with the bacterial synthesis of folate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By inhibiting DHPS, this compound prevents the conversion of PABA to dihydropteroate, a key step in folate synthesis . This disruption of folate synthesis affects the cell’s ability to synthesize nucleic acids, which are essential building blocks of DNA and RNA .

Pharmacokinetics

Based on the properties of similar sulfonamides, it can be inferred that it has good gi absorption . , suggesting it may have fewer drug-drug interactions. More research is needed to fully understand its ADME properties.

Result of Action

The inhibition of folate synthesis by this compound leads to a decrease in the synthesis of nucleic acids in bacterial cells . This results in the inability of the bacterial cells to divide, exhibiting a bacteriostatic rather than bactericidal effect .

Biochemical Analysis

Biochemical Properties

Cyclopropanesulfonamide plays a significant role in biochemical reactions due to its sulfonamide group, which is known to interact with various enzymes and proteins. One of the primary interactions of this compound is with dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. By mimicking the structure of para-aminobenzoic acid (PABA), this compound competitively inhibits this enzyme, thereby disrupting the production of folate, which is essential for bacterial growth and replication . This interaction highlights the potential of this compound as an antibacterial agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, the inhibition of dihydropteroate synthase leads to a decrease in folate synthesis, which in turn affects DNA, RNA, and protein synthesis. This disruption in cellular metabolism ultimately results in bacteriostatic effects, preventing the growth and proliferation of bacteria . Additionally, this compound has been observed to influence cell signaling pathways and gene expression, further contributing to its antibacterial properties.

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of dihydropteroate synthase. By binding to the active site of the enzyme, this compound prevents the incorporation of PABA into the folate synthesis pathway . This inhibition leads to a reduction in the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids. Consequently, the disruption of folate synthesis impairs bacterial cell division and growth, making this compound an effective antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the bacteriostatic effects of this compound persist, indicating its potential for sustained antibacterial activity in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic window and potential toxicity. Studies have shown that this compound exhibits a dose-dependent antibacterial effect, with higher doses leading to more pronounced bacteriostatic activity . At excessively high doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions. Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis. By inhibiting dihydropteroate synthase, this compound disrupts the conversion of PABA to dihydropteroate, a key intermediate in the folate synthesis pathway . This disruption affects the overall metabolic flux and levels of folate-related metabolites, ultimately impairing bacterial growth and replication. Additionally, this compound may interact with other enzymes and cofactors involved in related metabolic pathways, further contributing to its antibacterial effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its effectiveness as an antibacterial agent. This compound is known to be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow, which determine its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with dihydropteroate synthase and other biomolecules involved in folate synthesis . The presence of specific targeting signals or post-translational modifications may influence its localization to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in targeting various diseases through its interaction with key biological molecules. This article explores the biological activity of this compound derivatives, focusing on their mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Cyclopropanesulfonamides are characterized by a cyclopropane ring attached to a sulfonamide moiety. This structural feature is pivotal for their interaction with biological targets. The sulfonamide group enhances the compound's ability to form hydrogen bonds and interact with enzymes and receptors, making it a versatile scaffold for drug development.

- Inhibition of Enzymes : Many cyclopropanesulfonamides act as inhibitors of critical enzymes involved in disease pathways. For example, derivatives have been shown to inhibit the hepatitis C virus (HCV) NS3/4A protease, which is essential for viral replication. The introduction of a cyclopropyl-acyl sulfonamide moiety significantly enhances the potency of these inhibitors, achieving IC50 values as low as 1 nM in vitro .

- Targeting Growth Factor Receptors : Cyclopropanesulfonamides have also been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) mutations, particularly those that confer resistance to existing therapies like osimertinib. Derivative 8h demonstrated a tumor growth inhibition rate of 72.1% in xenograft models, indicating its potential as an effective treatment for resistant tumors .

- Induction of Apoptosis : Some derivatives have been found to induce apoptosis in cancer cells by targeting the tumor microenvironment and disrupting cellular signaling pathways. This dual mechanism enhances their therapeutic efficacy against various cancers .

Case Study 1: HCV Protease Inhibition

A notable study evaluated the cyclopropyl-acyl sulfonamide BMS-605339, which advanced into clinical trials for treating chronic HCV infection. It demonstrated significant reductions in plasma viral RNA but was associated with adverse cardiac events, leading to the suspension of its development . Subsequent derivatives were modified to reduce these side effects while maintaining antiviral efficacy.

Case Study 2: EGFR Inhibitors

In the search for new agents against EGFR mutations, 37 cyclopropane sulfonamide derivatives were synthesized and tested. Compound 8h was identified as a promising candidate due to its ability to inhibit tumor growth significantly while showing no major side effects in normal human cells . This highlights the potential of cyclopropanesulfonamides in overcoming drug resistance in cancer therapy.

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound ID | Target | IC50 (nM) | Tumor Growth Inhibition (%) | Side Effects Observed |

|---|---|---|---|---|

| BMS-605339 | HCV NS3/4A Protease | 1 | - | Cardiac events |

| 8h | EGFR (C797S mutation) | - | 72.1 | None |

| Compound X | TOP1 Inhibitor | <10 | - | Mild toxicity |

Properties

IUPAC Name |

cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPXQIQBQAWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934977 | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154350-29-5, 154350-28-4 | |

| Record name | Cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes cyclopropanesulfonamide a desirable structural motif in drug design?

A1: The cyclopropyl group is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. [] Specifically, its small size, lipophilicity, and metabolic stability can enhance drug binding affinity, cellular permeability, and resistance to enzymatic degradation. [] This has led to the incorporation of this compound into various drug candidates, as highlighted by the 18 new drugs approved by the U.S. Food and Drug Administration between 2012 and 2018 that feature this structural motif. []

Q2: Can you give an example of a successful application of this compound in drug development?

A2: Certainly! AMG-0265, a drug candidate incorporating N-[(R)-(2-CHLOROPHENYL){7-[4-(2-HYDROXYPROPAN-2-YL) PYRIDIN-2-YL]-1-BENZOTHIOPHEN-2-YL}METHYL]this compound, has been studied for its interaction with human GKRP (Glucokinase Regulatory Protein). [] This research investigates the binding mode and potential therapeutic applications of AMG-0265. []

Q3: Are there efficient synthetic routes for cyclopropanesulfonamides?

A3: Yes, researchers have developed a practical and high-yielding three-step synthesis of this compound and its 1-substituted derivatives. [] This method utilizes 3-chloropropanesulfonyl chloride as the starting material, offering a convenient route for accessing these compounds. []

Q4: Has the structure of this compound derivatives been investigated using computational methods?

A4: Yes, a study investigated N-(2-Methoxy-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl) pyridin-3-yl) this compound using DFT (Density Functional Theory) calculations. [, ] This computational approach provided insights into the molecule's electronic structure and properties. [, ] Additionally, crystallographic data further confirmed the structure of this specific derivative. [, ]

Q5: What are the future directions for research on cyclopropanesulfonamides?

A5: Future research could explore the structure-activity relationship (SAR) of this compound derivatives in greater detail. [] Understanding how structural modifications influence the potency, selectivity, and pharmacokinetic properties of these compounds is crucial for developing new and improved therapeutics. Additionally, further investigations into the target specificity and downstream effects of this compound-containing drugs are essential for unlocking their full therapeutic potential. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.